2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-fluorobenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(3-CHLOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine ring, which is a common structural motif in many biologically active molecules.
Preparation Methods
The synthesis of 2-[2-(3-CHLOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrimidine ring: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Introduction of the chlorophenyl group: This step may involve a nucleophilic substitution reaction where a chlorophenyl group is introduced to the pyrimidine ring.
Addition of the hydroxyethyl group: This can be done through an alkylation reaction.
Attachment of the fluorophenylmethyl group: This step may involve a coupling reaction, such as a Suzuki coupling, to attach the fluorophenylmethyl group to the pyrimidine ring.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-[2-(3-CHLOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may have biological activity and can be used in studies related to enzyme inhibition or receptor binding.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[2-(3-CHLOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. If it acts on a receptor, it may bind to the receptor and either activate or inhibit its signaling pathway. The exact molecular targets and pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Similar compounds to 2-[2-(3-CHLOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE include other pyrimidine derivatives with similar structural features. These compounds may include:
2-[2-(3-Chlorophenyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide: Lacks the hydroxyethyl and fluorophenylmethyl groups.
2-[2-(3-Chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide: Lacks the fluorophenylmethyl group.
2-[2-(3-Chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-methylacetamide: Has a methyl group instead of the fluorophenylmethyl group.
The uniqueness of 2-[2-(3-CHLOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE lies in its specific combination of functional groups, which may confer unique biological or chemical properties.
Properties
Molecular Formula |
C22H21ClFN3O3 |
---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide |
InChI |
InChI=1S/C22H21ClFN3O3/c1-14-19(9-10-28)22(30)27(21(26-14)16-3-2-4-17(23)11-16)13-20(29)25-12-15-5-7-18(24)8-6-15/h2-8,11,28H,9-10,12-13H2,1H3,(H,25,29) |
InChI Key |
SCIBRQARZOYNFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C(=N1)C2=CC(=CC=C2)Cl)CC(=O)NCC3=CC=C(C=C3)F)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.